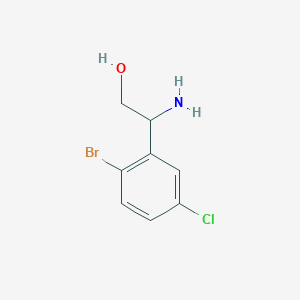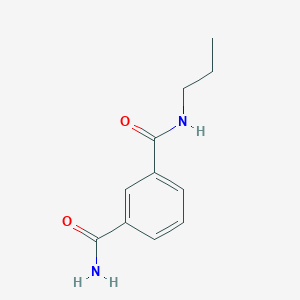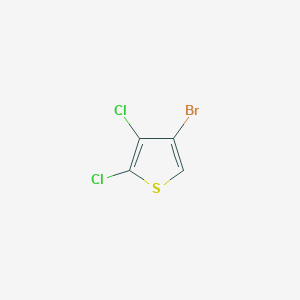
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 3rd position, and a pyrrolidinyl group attached to the nitrogen atom of the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzoic acid and pyrrolidine.
Amidation Reaction: The carboxylic acid group of 4-fluoro-3-methylbenzoic acid is converted to an amide by reacting with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: Shares a similar pyrrolidinyl group but differs in the overall structure and functional groups.
4-fluoro-3-methyl-α-Pyrrolidinopentiophenone: Another related compound with a different carbon chain length and functional groups.
Uniqueness
4-fluoro-3-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methyl group, and pyrrolidinyl group makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15FN2O |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-N-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C12H15FN2O/c1-8-6-9(2-3-11(8)13)12(16)15-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
RLELOEKOPJCGDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)


![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)

![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)

![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)






